N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The amide side chain features a 2-hydroxy-3-methoxy-2-methylpropyl group, which introduces both hydrophilic (hydroxy, methoxy) and steric (methyl) properties.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(15,6-16-3)5-10-8(14)7-4-13(2)12-11-7/h4,15H,5-6H2,1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKAZVBKOFRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and various functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.25 g/mol. The presence of the triazole ring is significant for its biological activity, as this heterocyclic structure is known to exhibit a range of pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄O₃ |
| Molecular Weight | 228.25 g/mol |
| Functional Groups | Hydroxyl, Methoxy |
| Triazole Ring | Present |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that 1,2,3-triazole derivatives possess anticancer properties. The triazole ring has been linked to the inhibition of various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values in the micromolar range .
2. Antimicrobial Activity:
Triazole-containing compounds are also noted for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound may exhibit similar antimicrobial effects due to its structural characteristics .
3. Enzyme Inhibition:
The compound's structure suggests potential activity as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Research Findings
Recent studies have explored the synthesis and evaluation of various triazole derivatives, including this compound. These studies highlight the following findings:
- Antiproliferative Activity: Compounds with similar structures have shown IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines .
- Antimicrobial Efficacy: Certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating various triazole derivatives for anticancer activity, a compound structurally related to this compound was tested against MCF-7 cells and showed significant growth inhibition with an IC50 value of approximately 3 μM . This indicates a promising avenue for further development in cancer therapeutics.
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of triazole derivatives against common pathogens. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) below 32 μg/mL against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiparasitic Activity
Recent studies have highlighted the potential of triazole derivatives in developing new antiparasitic agents. Compounds containing the 1,2,3-triazole ring have shown promising activity against various parasites, including Leishmania and Trypanosoma species. Specifically, the synthesis of prenyl-1,2,3-triazoles has been reported to yield compounds with significant antimalarial properties . The ability of triazoles to mimic bioactive molecules makes them suitable candidates for drug design.
1.2 Antitumor Effects
The structural features of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suggest potential antitumor activity. Research indicates that triazole derivatives can act as bioisosteres for existing anticancer drugs, enhancing their efficacy and reducing side effects . The incorporation of hydroxyl and methoxy groups may contribute to improved interactions with biological targets.
Case Study: Triazole Derivatives Against Cancer
A study evaluating various triazole derivatives demonstrated that specific modifications in their structure led to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The presence of functional groups like hydroxyl and methoxy significantly influenced their biological activity .
Agricultural Applications
2.1 Fungicidal Properties
Triazole compounds are well-known for their fungicidal properties. This compound could potentially serve as a fungicide due to its ability to inhibit fungal sterol biosynthesis . This mechanism is crucial in controlling plant diseases caused by various fungi.
Research Findings
Field trials have shown that triazole-based fungicides can effectively manage diseases in crops like wheat and barley. The application of these compounds has resulted in increased yield and improved quality of produce .
Materials Science
3.1 Polymer Chemistry
The unique properties of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table: Comparison of Triazole Derivatives in Polymer Applications
| Compound Name | Application Area | Key Properties |
|---|---|---|
| This compound | Polymer Synthesis | Enhanced thermal stability |
| 5-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylpyrazole | Coatings | Improved adhesion properties |
| Prenylated Triazoles | Biodegradable Plastics | Increased biodegradability |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural distinction lies in its N-(2-hydroxy-3-methoxy-2-methylpropyl) substituent, which differentiates it from analogs with simpler or bulkier substituents. Below is a comparative analysis of related triazole-carboxamides:
Table 1: Structural and Functional Comparisons
Solubility and Binding Interactions
- The hydroxy and methoxy groups in the target compound likely enhance aqueous solubility compared to halogenated (e.g., 3o, ZIPSEY) or purely aromatic (MKA027) analogs. This aligns with ’s compound, where a hydroxy-dimethylethyl group improved metal-binding capacity .
Enzyme Inhibition Potential
- Triazole-carboxamides in inhibit MIF tautomerase activity (IC50 values measured via enzyme kinetics). The target compound’s hydroxy and methoxy groups could engage in hydrogen bonding with active sites, similar to interactions observed in ZIPSEY () .
- Compared to 3o (Wnt/β-Catenin pathway modulator), the target’s polar substituents might favor interactions with hydrophilic binding pockets .
Crystallographic and Formulation Considerations
- Crystalline forms of related compounds (e.g., ) highlight the importance of regiochemistry (1,2,3- vs. 1,2,4-triazole) and substituent bulkiness on crystallinity. The target’s hydroxy-methoxy group may promote polymorphic forms, impacting stability and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
